(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-1-(5-methylthiophen-2-yl)prop-2-en-1-one
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Overview
Description
(E)-3-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include methoxybenzaldehyde, morpholine, and thienyl compounds. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like piperidine to facilitate the condensation process.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or morpholinomethyl groups, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid: Compounds with structures similar to heparin, found in marine organisms.
Uniqueness
(E)-3-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1-(5-METHYL-2-THIENYL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike dichloroaniline, which is primarily used in dye and herbicide production, this compound has broader applications in medicinal chemistry and material science. Additionally, its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and development.
Properties
Molecular Formula |
C20H23NO3S |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
(E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-1-(5-methylthiophen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C20H23NO3S/c1-15-3-8-20(25-15)18(22)6-4-16-5-7-19(23-2)17(13-16)14-21-9-11-24-12-10-21/h3-8,13H,9-12,14H2,1-2H3/b6-4+ |
InChI Key |
BZZFGEQBOXJZQC-GQCTYLIASA-N |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)/C=C/C2=CC(=C(C=C2)OC)CN3CCOCC3 |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C=CC2=CC(=C(C=C2)OC)CN3CCOCC3 |
Origin of Product |
United States |
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